2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ-34676 involves several steps. The regioselective reaction of cyclopentadiene with benzyl chloromethyl ether in the presence of a chiral catalyst, followed by hydroxylation, yields a cyclopenten-1-ol derivative. This intermediate is then epoxidized, protected, and condensed with 6-O-benzylguanine to form a guanine derivative. Subsequent protection, oxidation, and methylene formation steps lead to the final product .
Industrial Production Methods
Industrial production of SQ-34676 follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
SQ-34676 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane or methylphosphonic acid in dichloromethane.
Reduction: Zinc/Titanium tetrachloride complex in tetrahydrofuran/dichloromethane.
Substitution: Benzyl bromide and sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various protected and unprotected intermediates that are crucial for the final synthesis of SQ-34676 .
Scientific Research Applications
SQ-34676 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of nucleoside analogues and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used in the treatment of chronic hepatitis B virus infection.
Industry: Employed in the development of antiviral drugs and as a standard in quality control processes.
Mechanism of Action
SQ-34676 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. It is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. Additionally, it inhibits lysine-specific demethylase 5B, which plays a role in tumor suppression and drug resistance in certain cancers .
Comparison with Similar Compounds
Similar Compounds
- Penciclovir
- Ganciclovir
- Lobucavir
- Aciclovir
- Lamivudine
Uniqueness
SQ-34676 is unique due to its high potency and selectivity against the hepatitis B virus. It has a higher genetic barrier to resistance compared to other nucleoside analogues, making it a preferred choice for long-term antiviral therapy .
Biological Activity
2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a propanone moiety. This unique structure contributes to its reactivity and biological activity.
Molecular Formula : C10H12N2O
Molecular Weight : 176.22 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to modulate enzyme activities and receptor functions, leading to various cellular responses:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It has potential interactions with receptors that regulate physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological properties:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.020 mg/mL |
Pseudomonas aeruginosa | 0.030 mg/mL |
Antiviral Properties
The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication in vitro, although further research is needed to confirm these findings.
Anticancer Potential
Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. Notably, it has shown promise against A2780 ovarian cancer cells with an IC50 value of approximately 19.5 μM.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli .
- Antiviral Screening : In a screening for antiviral activity against Hepatitis B virus (HBV), derivatives similar to this compound showed promising results in inhibiting viral replication .
- Cytotoxicity in Cancer Cells : A comparative study involving multiple pyrimidine derivatives highlighted the cytotoxic effects of this compound on A2780 cells, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMBUXEXIWEIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545797 |
Source
|
Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103686-53-9 |
Source
|
Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.